While PubChem provides a database entry for this compound [], there are no citations for published research involving this specific molecule.
Given the structure of the molecule, some potential research areas for this compound can be speculated, but these would need to be confirmed through actual scientific investigation. Here are some possibilities:
Propanal, 2,2-dimethyl-3-[[(4-methylphenyl)sulfonyl]oxy]- is an organic compound with the molecular formula C12H16O4S and a CAS number of 18516-19-3. This compound is a derivative of propanal, characterized by the presence of two methyl groups on the carbon adjacent to the aldehyde group, along with a sulfonyl group attached to a para-methylphenyl moiety. Its structure can be represented as follows:
This compound exhibits unique chemical properties due to its functional groups, making it a subject of interest in organic synthesis and chemical research.
Common reagents for these reactions include potassium permanganate or chromium trioxide for oxidation, and sodium borohydride or lithium aluminum hydride for reduction .
The biological activity of Propanal, 2,2-dimethyl-3-[[(4-methylphenyl)sulfonyl]oxy]- is primarily linked to its functional groups. The aldehyde moiety can form covalent bonds with nucleophilic sites on enzymes or proteins, potentially inhibiting their activity. Furthermore, the sulfonyl group may interact with biological molecules, influencing their function. This compound has applications in biochemical studies involving enzyme-catalyzed reactions that involve aldehydes and sulfonyl compounds .
The synthesis of Propanal, 2,2-dimethyl-3-[[(4-methylphenyl)sulfonyl]oxy]- generally involves a multi-step process:
In industrial settings, continuous flow reactors may be employed for better control over reaction conditions and efficiency. Purification techniques such as recrystallization or chromatography are used to obtain high-purity products .
Propanal, 2,2-dimethyl-3-[[(4-methylphenyl)sulfonyl]oxy]- has several applications across various fields:
Studies on Propanal, 2,2-dimethyl-3-[[(4-methylphenyl)sulfonyl]oxy]- focus on its interactions with biological macromolecules. The aldehyde group can covalently bond with nucleophiles in proteins or enzymes, potentially leading to inhibition or modulation of their activity. Additionally, the sulfonyl group may engage in various interactions that affect biological processes .
Propanal, 2,2-dimethyl-3-[[(4-methylphenyl)sulfonyl]oxy]- shares structural similarities with several other compounds. Here are some comparisons highlighting its uniqueness:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Propanal | C3H6O | Simple aldehyde structure |
| 2-Methylpropanal | C4H8O | One methyl substitution |
| 4-Methylbenzenesulfonic acid | C7H8O3S | Contains a sulfonic acid group instead of an aldehyde |
| 2,2-Dimethylpropanal | C5H10O | Similar backbone but lacks sulfonamide functionality |
Propanal, 2,2-dimethyl-3-[[[4-methylphenyl)sulfonyl]oxy]- stands out due to its dual functional groups (aldehyde and sulfonamide) which provide diverse reactivity not found in simpler compounds .
Irritant